Balanced Dual A₁/A₂A Affinity vs. Highly Selective A₁ Antagonists (PSB36, DPCPX)
N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide exhibits nearly equipotent binding to human adenosine A₁ (Ki = 3.5 nM) and A₂A (Ki = 3.6 nM) receptors [1][2]. In contrast, the selective A₁ antagonist PSB36 shows a Ki of 0.12–0.7 nM at human A₁ but only 552–980 nM at A₂A, yielding an A₁/A₂A selectivity ratio of approximately 1,400–4,600-fold . Similarly, DPCPX displays a Ki of 0.46 nM at A₁ and 130 nM at A₂A, a selectivity ratio of ~283-fold . This fundamental difference in receptor-subtype engagement profile makes the target compound uniquely suited for experimental systems requiring concomitant blockade of both A₁ and A₂A receptors without the confounding variable of extreme selectivity that masks A₂A-mediated contributions.
| Evidence Dimension | Adenosine A₁ vs. A₂A receptor binding selectivity ratio (Ki ratio) |
|---|---|
| Target Compound Data | A₁ Ki = 3.5 nM; A₂A Ki = 3.6 nM; Ratio A₂A/A₁ ≈ 1.03 |
| Comparator Or Baseline | PSB36: A₁ Ki = 0.12–0.7 nM, A₂A Ki = 552–980 nM, Ratio ≈ 1,400–4,600. DPCPX: A₁ Ki = 0.46 nM, A₂A Ki = 130 nM, Ratio ≈ 283 |
| Quantified Difference | Target compound A₁/A₂A selectivity ratio is ~270–4,500-fold lower (i.e., more balanced) than PSB36; ~275-fold more balanced than DPCPX |
| Conditions | Radioligand displacement assays: [³H]DPCPX for A₁, [³H]CGS21680-based assay for A₂A in human recombinant receptors expressed in CHO or HEK293 cells |
Why This Matters
Procurement decisions for adenosine receptor research must consider whether the experimental model requires dual receptor coverage (target compound) or clean single-subtype pharmacology (PSB36/DPCPX); substituting one for the other invalidates the pharmacological intervention.
- [1] BindingDB. BDBM50211087 (CHEMBL3958838): Ki = 3.5 nM at Human Adenosine A₁ Receptor. Displacement of [³H]DPCPX from CHO cell membranes. View Source
- [2] BindingDB. BDBM50211087 (CHEMBL3958838): Ki = 3.6 nM at Human Adenosine A₂A Receptor. Radioligand-based affinity assay. View Source
